molecular formula C6H8BNO3 B044794 2-Methoxy-5-pyridineboronic acid CAS No. 163105-89-3

2-Methoxy-5-pyridineboronic acid

Cat. No.: B044794
CAS No.: 163105-89-3
M. Wt: 152.95 g/mol
InChI Key: DHADXDMPEUWEAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-pyridineboronic acid (CAS: 163105-89-3) is a heteroarylboronic acid with the molecular formula C₆H₈BNO₃ and a molecular weight of 152.95 g/mol . It appears as a white to off-white powder and is typically stored at 2–8°C to ensure stability . This compound is widely used in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in pharmaceutical and materials science research. Its structure features a methoxy group at the 2-position and a boronic acid group at the 5-position of the pyridine ring, which influences its reactivity and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-5-pyridineboronic acid can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production .

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-methoxy-5-pyridineboronic acid with structurally related boronic acids:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents Key Applications
This compound C₆H₈BNO₃ 152.95 163105-89-3 2-OCH₃, 5-B(OH)₂ Suzuki coupling, drug intermediates
2-Chloro-5-pyridineboronic acid C₅H₅BClNO₂ 157.37 913836-08-5 2-Cl, 5-B(OH)₂ Functionalization of heterocycles
3-Chloro-2-methoxy-5-pyridineboronic acid C₆H₇BClNO₃ 195.39 942438-89-3 2-OCH₃, 3-Cl, 5-B(OH)₂ Pharmaceuticals, agrochemicals
5-Pyrimidineboronic acid C₄H₅BN₃O₂ 137.91 107294-19-9* Boronic acid at pyrimidine 5-position Synthesis of fused heterocycles
2-Methoxy-3-pyridineboronic acid C₆H₈BNO₃ 152.95 163105-64-4* 2-OCH₃, 3-B(OH)₂ Lower reactivity in couplings

*CAS numbers inferred from context where explicit data was unavailable.

Key Observations:

  • Substituent Position : The position of the methoxy and boronic acid groups significantly affects reactivity. For example, 2-methoxy-3-pyridineboronic acid (boronic acid at 3-position) shows reduced coupling efficiency compared to the 5-position isomer .
  • Halogen Incorporation : Chloro-substituted derivatives (e.g., 2-chloro-5-pyridineboronic acid) enable further functionalization via nucleophilic substitution, expanding utility in drug discovery .

Reactivity in Suzuki-Miyaura Couplings

This compound exhibits high reactivity in cross-coupling reactions. For instance, its reaction with 4,6-dichloropyrimidine yields 4,6-bis(2-methoxy-5-pyridyl)pyrimidine in 84% yield . In contrast:

  • 2-Methoxy-3-pyridineboronic acid under similar conditions gives a lower yield (64%) due to steric hindrance and electronic effects .
  • 5-Pyrimidineboronic acid forms fused heteroarylpyrimidines but requires optimized conditions due to the electron-deficient pyrimidine ring .

Stability and Handling

  • Boronic acids, including this compound, are hygroscopic and require anhydrous storage. Derivatives with electron-withdrawing groups (e.g., Cl) may exhibit enhanced stability .
  • Hazard profiles vary; for example, 3-chloro-2-methoxy-5-pyridineboronic acid may pose greater toxicity risks due to the chloro substituent .

Biological Activity

2-Methoxy-5-pyridineboronic acid is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property makes it a valuable building block in organic synthesis and a useful tool in biochemical applications.

The biological activity of this compound is primarily linked to its role as an inhibitor of certain enzymes. Notably, it has been studied as an inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in the regulation of exosome release and associated with various neurodegenerative diseases, including Alzheimer's disease (AD).

Inhibition of nSMase2

Research indicates that compounds derived from this compound exhibit significant inhibitory activity against nSMase2. For instance, a study demonstrated that analogs of this compound could inhibit nSMase2 with an IC50 value as low as 300 nM, suggesting strong pharmacological potential. The inhibition of nSMase2 is vital as it plays a critical role in the formation and release of exosomes, which are involved in cellular communication and have been linked to the progression of neurodegenerative diseases .

Case Studies

  • Alzheimer's Disease Models : In vivo studies using mouse models of Alzheimer's disease have shown that administration of nSMase2 inhibitors derived from this compound can significantly reduce cognitive impairment. These studies utilized various dosing regimens and demonstrated favorable pharmacokinetic properties, including effective brain penetration and sustained plasma concentrations .
  • Potential Therapeutic Applications : The ability to inhibit nSMase2 suggests potential therapeutic applications for this compound in treating diseases characterized by exosome dysfunction. This includes not only Alzheimer's disease but also conditions such as HIV-associated neurocognitive disorders and metastatic cancers .

Data Tables

CompoundActivity (IC50)Target EnzymeBiological Implications
This compound Derivative300 nMnSMase2Potential treatment for AD
Other AnaloguesVariesnSMase2Varies based on structure

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-Methoxy-5-pyridineboronic acid?

  • Methodology : The compound is synthesized via lithium-halogen exchange on 2-methoxy-5-bromopyridine derivatives, followed by reaction with triisopropylborate. This generates the boronic acid functionality, which is critical for Suzuki-Miyaura cross-coupling reactions. Post-synthesis purification typically involves recrystallization or column chromatography to achieve >97% purity .
  • Key Data : Yields range from 56% to 84% in bis-arylpyrimidine syntheses when using Pd(PPh₃)₂Cl₂ as the catalyst .

Q. How should this compound be stored to ensure stability?

  • Methodology : Store in airtight containers under inert gas (e.g., nitrogen) at 0–6°C in a dark, moisture-free environment. Prolonged storage is discouraged due to potential degradation, which may increase reactivity hazards. Separate from oxidizers and strong acids/bases .

Q. What spectroscopic methods are used to characterize this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm the methoxy group (δ ~3.8–4.0 ppm for ¹H) and aromatic proton environments.
  • IR Spectroscopy : Identify B–O stretches (~1350 cm⁻¹) and methoxy C–O bonds (~1250 cm⁻¹).
  • Mass Spectrometry : Validate molecular weight (152.95 g/mol) via ESI-MS or MALDI-TOF .

Q. What safety precautions are necessary when handling this compound?

  • Methodology : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation. In case of skin/eye contact, rinse immediately with water for 15 minutes. Store waste in designated containers for boronic acid disposal .

Advanced Research Questions

Q. What factors influence the efficiency of Suzuki-Miyaura couplings using this compound?

  • Methodology :

  • Catalyst System : Pd(PPh₃)₂Cl₂ or Pd(dppf)Cl₂ in dioxane/water mixtures.
  • Base : Na₂CO₃ or K₂CO₃ (2–3 equiv) to deprotonate the boronic acid.
  • Temperature : Reactions typically proceed at 80–95°C for 12–24 hours.
  • Substrate Ratios : Aryl halide:boronic acid ratios of 1:1.2 minimize homocoupling .
    • Data Contradiction Analysis : Lower yields (<50%) may result from incomplete deoxygenation of solvents or residual moisture. Use degassed solvents and molecular sieves to mitigate .

Q. How does the methoxy substituent affect regioselectivity in cross-coupling reactions?

  • Methodology : The electron-donating methoxy group at the 2-position directs coupling to the 5-position via steric and electronic effects. Computational studies (DFT) suggest enhanced stability of the transition state when the methoxy group is ortho to the boron atom .

Q. How to address contradictory results in coupling reactions (e.g., low yields or side products)?

  • Troubleshooting Steps :

Purity Check : Analyze via HPLC to ensure boronic acid purity >97%. Contaminants like anhydrides (from synthesis) can inhibit catalysis .

Catalyst Screening : Test alternative ligands (e.g., SPhos, XPhos) to improve turnover.

Reaction Monitoring : Use TLC or LC-MS to track intermediate formation and optimize reaction time .

Q. What are common side reactions, and how can they be suppressed?

  • Side Reactions : Protodeboronation (loss of boron group) and homocoupling (bis-aryl formation).
  • Mitigation :

  • Protodeboronation : Use freshly distilled solvents and avoid acidic conditions.
  • Homocoupling : Limit oxygen exposure by degassing and using excess aryl halide (1.5 equiv) .

Properties

IUPAC Name

(6-methoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3/c1-11-6-3-2-5(4-8-6)7(9)10/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHADXDMPEUWEAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370258
Record name 2-Methoxy-5-pyridineboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163105-89-3
Record name 2-Methoxy-5-pyridineboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-methoxypyridin-3-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5-Bromo-2-methoxypyridine (152 g) was dissolved in tetrahydrofuran anhydride (1520 mL) under stirring in nitrogen atmosphere, followed by cooling to −75.1° C. as bulk temperature. Under cooling and stirring, 380 mL of a 2.46 mol/L butyl lithium solution was added dropwise thereinto, followed by the dropwise addition of 192 mL of trimethoxyborane. The cooling bath was removed 30 minutes after completion of the dropwise addition, and the mixture was stirred at room temperature overnight. On the next day, 1.5 L of a 2 mol/L aqueous solution of hydrochloric acid was added thereto, followed by stirring for 1.5 hours. Then, it was neutralized with 460 mL of a 5 mol/L aqueous solution of sodium hydroxide. It was then extracted with 1 L of ethyl acetate, and the resulting aqueous layer was extracted again with 1 L of ethyl acetate. The combined organic layer was washed twice with 1 L of 10% saline water, dried over anhydrous magnesium sulfate, and then evaporated, to give 105 g (88%) of the title compound as a slightly yellowish white solid.
Quantity
152 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrahydrofuran anhydride
Quantity
1520 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
192 mL
Type
reactant
Reaction Step Three
Yield
88%

Synthesis routes and methods II

Procedure details

1 g (5.32 mmol) of 5-bromo-2-methoxypyridine is dissolved in 10 ml of absolute tetrahydrofuran and cooled to −78° C. Addition of 0.4 g (6.38 mmol) of a 1.6 M n-butyllithium solution in hexane results in a yellow solution which is stirred at the given temperature for 30 min. Addition of 3 g (15.9 mmol) of triisopropyl borate is followed by stirring for a further hour, during which the solution warms to −20° C. Water is added, and the mixture is stirred overnight. The crude solution is acidified to pH 5 with 1 N hydrochloric acid and extracted twice with ethyl acetate. The organic phase is dried over sodium sulphate, filtered and concentrated, resulting in a pale brown solid which is suspended in diethyl ether and filtered. 0.38 g (47% of theory) of the product is isolated.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
[Compound]
Name
crude solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

To a solution of compound 303 (20 g, 0.11 mole) in anhydrous THF (180 ml) was added dropwise n-BuLi (59 mL, 2M in THF) at −78° C., the resulting mixture was stirred for 1 h. Triisopropyl borate (37 mL) was added at −78° C. and the reaction mixture was warmed to room temperature and continued to stir overnight. TLC (hexanes/ethyl acetate=5:1) showed reaction complete. The mixture was adjusted pH to 3-4 with 4N HCl (90 ml). The precipitate was collected by filtration to afford crude compound R-3-1 (21 g, 128%). The crude compound R-3-1 (21 g) was dissolved in water (200 ml) and the solution was adjusted pH to 8-9 with concentrated ammonia solution, the precipitate was collected by filtration to afford the pure title compound R-3-1 as a white solid. (11 g, 67%). LCMS (m/z): 154.1 [M+1]+. 1H NMR (400 MHz, DMSO-d6): δ 3.86 (s, 3H), 6.76 (d, J=8.4 Hz, 1H), 7.99 (dd, J=8.4 Hz, 2.0 Hz, 1H), 8.05 (br, 2H), 8.52 (d, J=2.0 Hz, 1H).
[Compound]
Name
compound 303
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
59 mL
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
Type
reactant
Reaction Step Four
[Compound]
Name
crude compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Methoxy-5-pyridineboronic acid
2-Methoxy-5-pyridineboronic acid
2-Methoxy-5-pyridineboronic acid
2-Methoxy-5-pyridineboronic acid
2-Methoxy-5-pyridineboronic acid
2-Methoxy-5-pyridineboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.